molecular formula C7H11N3O B12841366 4-Methoxy-N2-methylpyridine-2,3-diamine

4-Methoxy-N2-methylpyridine-2,3-diamine

Cat. No.: B12841366
M. Wt: 153.18 g/mol
InChI Key: DAUBYVQGEIKWIU-UHFFFAOYSA-N
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Description

4-Methoxy-N2-methylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its methoxy group attached to the pyridine ring, which influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N2-methylpyridine-2,3-diamine typically involves multi-step reactions. One common method includes the reduction of 6-methoxy-2-methylamino-3-nitropyridine using palladium on charcoal as a catalyst in the presence of dioxane . The reaction conditions involve heating the mixture under reflux for several hours, followed by purification through column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include additional steps for purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions often involve catalysts like palladium on charcoal.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on charcoal, dioxane.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

4-Methoxy-N2-methylpyridine-2,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets. The methoxy group and amino groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and amino groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-methoxy-2-N-methylpyridine-2,3-diamine

InChI

InChI=1S/C7H11N3O/c1-9-7-6(8)5(11-2)3-4-10-7/h3-4H,8H2,1-2H3,(H,9,10)

InChI Key

DAUBYVQGEIKWIU-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CC(=C1N)OC

Origin of Product

United States

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